5-bromo-N,3-dimethylpyridin-2-amine
Overview
Description
5-bromo-N,3-dimethylpyridin-2-amine is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.07 g/mol . This compound is known for its utility in various chemical reactions and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
This compound is a chemical intermediate, often used in the synthesis of other compounds .
Mode of Action
As an intermediate, its role is typically to react with other substances to form a more complex compound .
Pharmacokinetics
It’s known that the compound has a melting point of 62-64°c and a predicted boiling point of 2646±400°C . These properties can influence its stability and solubility, which in turn can affect its bioavailability.
Result of Action
The molecular and cellular effects of 5-bromo-N,3-dimethylpyridin-2-amine are currently unknown . As an intermediate, its primary function is to participate in chemical reactions to produce other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . Therefore, it is typically stored in a dark place at room temperature .
Biochemical Analysis
Biochemical Properties
5-bromo-N,3-dimethylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are vital for cell signaling . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a refrigerator . It may degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-bromo-N,3-dimethylpyridin-2-amine involves the reaction of N-methylformamide with 2,5-dibromo-3-methylpyridine in the presence of sodium hydride. The reaction is carried out at a temperature of 100°C for three hours. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,3-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles.
Suzuki Coupling: This reaction typically uses arylboronic acids, tetrakis(triphenylphosphine)palladium(0) as a catalyst, and potassium phosphate as a base.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling reactions, the products are typically aryl-substituted pyridine derivatives .
Scientific Research Applications
5-bromo-N,3-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but with additional methyl groups.
2,3-Diamino-5-bromopyridine: Contains additional amino groups, leading to different reactivity and applications.
5-Bromo-2-(dimethylamino)pyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
5-bromo-N,3-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNIBCNVQMGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592854 | |
Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245765-66-6 | |
Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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